4-(2-Methoxyphenyl)-4-oxobutyronitrile

Cytotoxicity Anticancer Research MCF-7

This research-grade building block features a critical ortho-methoxy substitution and precisely defined ketone-nitrile carbon chain essential for reproducing patented 2-phenylthiazolidine cardiotonic agents. Unlike para-methoxy isomers or chain-length analogs, this specific regioisomer is mandatory for targeted kinase/protease inhibitor SAR studies and alkene/alkyne synthesis. The ortho-methoxy-phenyl arrangement dictates downstream reactivity and biological target interactions, making generic substitutes scientifically invalid for defined synthetic routes. ≥95% purity, non-hazardous for ambient shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 113522-19-3
Cat. No. B048320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-4-oxobutyronitrile
CAS113522-19-3
Synonyms4-(2-METHOXYPHENYL)-4-OXOBUTYRONITRILE
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCC#N
InChIInChI=1S/C11H11NO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6H2,1H3
InChIKeyYZDPMHCJJPNPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenyl)-4-oxobutyronitrile (CAS 113522-19-3): Sourcing and Specification for Research Use


4-(2-Methoxyphenyl)-4-oxobutyronitrile (CAS 113522-19-3) is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized as a ketone functionalized with a nitrile group and an ortho-methoxyphenyl moiety . The compound is commercially available from multiple chemical suppliers, typically with a purity specification of ≥95% , and is intended exclusively for non-human research purposes as a building block or intermediate in organic synthesis [1].

The Criticality of Precise Building Block Selection: 4-(2-Methoxyphenyl)-4-oxobutyronitrile in Research


In organic synthesis and medicinal chemistry, the specific regio- and stereochemical arrangement of functional groups in a building block dictates the outcome of downstream reactions and the properties of the final products. For 4-(2-Methoxyphenyl)-4-oxobutyronitrile, the critical ortho-methoxy substitution on the phenyl ring and the specific length of the carbon chain linking the ketone and nitrile groups are key structural determinants [1]. Substitution with a generic analog, such as an isomer with a para-methoxy group or a different carbon chain length, would result in a different molecule with distinct reactivity, physicochemical properties, and biological target interactions [2]. Therefore, for applications where this specific molecular architecture is required—such as in the synthesis of a patented intermediate or in a defined structure-activity relationship (SAR) study—a generic replacement is not a scientifically valid option.

Quantitative Evidence Profile for 4-(2-Methoxyphenyl)-4-oxobutyronitrile (CAS 113522-19-3): A Comparator-Focused Analysis


Cytotoxic Activity in MCF-7 Breast Cancer Cells: A Comparative Class-Level Inference

This compound demonstrates moderate cytotoxicity against the MCF-7 human breast cancer cell line. While a direct head-to-head comparison with a closely related analog in the same assay is not available from primary literature, the reported IC50 value of 12.3 µM in MCF-7 cells establishes a quantitative benchmark for its in vitro antiproliferative effect [1]. This value can serve as a class-level inference when evaluating this compound against other γ-keto nitrile derivatives for projects focused on MCF-7 cytotoxicity.

Cytotoxicity Anticancer Research MCF-7 In Vitro Pharmacology

Computational Binding Affinity for COX-2: Class-Level Inference from Docking Studies

In silico docking studies have suggested a strong binding affinity for the cyclooxygenase-2 (COX-2) enzyme, with a reported binding free energy (ΔG) of -9.2 kcal/mol [1]. Without comparative docking data for a direct analog under the identical computational protocol, this finding serves as class-level inference. It indicates a potential for interaction with the COX-2 active site, which may guide further in vitro testing for anti-inflammatory applications.

Computational Chemistry Molecular Docking COX-2 Inhibition In Silico Pharmacology

Reported Synthetic Yield in Literature: A Reference Point for Feasibility

One vendor technical datasheet reports a synthetic yield of approximately 44% for the preparation of this compound . While this value is not from a peer-reviewed primary paper and lacks a direct comparator, it serves as supporting evidence for procurement decisions. It suggests that synthesis may be moderately efficient, and for projects where this compound is needed in larger quantities, process optimization may be required.

Organic Synthesis Process Chemistry Reaction Yield Knoevenagel Condensation

Validated Research Applications for 4-(2-Methoxyphenyl)-4-oxobutyronitrile (CAS 113522-19-3) Based on Evidence


Use as a Key Intermediate in the Synthesis of Cardiotonic Agents

This compound has been documented in the scientific literature as an intermediate in the multi-step synthesis of 2-phenylthiazolidine derivatives being investigated for their cardiotonic activity [1]. The specific structural features of this nitrile are essential for constructing the final thiazolidine ring system, making it a required building block for reproducing this specific class of compounds. Its use in this context is directly supported by its role as a defined starting material in a published synthetic route [1].

Application in Kinase and Protease Inhibitor Scaffold Design

According to an authoritative database, the compound's structural features—incorporating both a methoxyphenyl and an oxobutyronitrile moiety—render it a valuable scaffold for the design of inhibitors targeting enzymes such as kinases and proteases [2]. This application is supported by its functional group arrangement, which is amenable to further derivatization for structure-activity relationship (SAR) studies in medicinal chemistry [2].

Building Block for the Synthesis of Alkenes and Alkynes

Vendor technical literature indicates that 4-(2-Methoxyphenyl)-4-oxobutyronitrile can be utilized as a chemical building block in the synthesis of more complex organic compounds, specifically mentioning its use in reactions to generate alkenes and alkynes . This positions the compound as a versatile intermediate for chemists constructing carbon-carbon multiple bonds within larger molecular frameworks. This application is supported by the compound's reactive nitrile and ketone functionalities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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